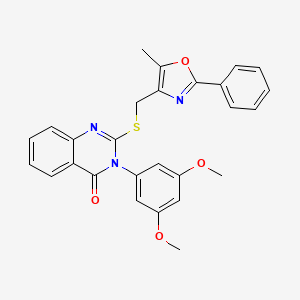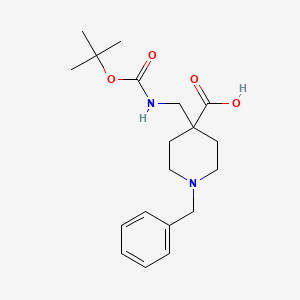
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride, also known as L-ornithine hydrochloride, is an amino acid derivative that has been widely used in scientific research. It is a stable, water-soluble, and non-toxic compound that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride acts by increasing the activity of the urea cycle, which is responsible for the removal of ammonia from the body. It does this by increasing the production of urea in the liver, which is then excreted in the urine. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to increase the production of nitric oxide, which has anti-inflammatory and immune-modulating effects.
Biochemical and Physiological Effects
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the production of urea in the liver, which is important for the removal of ammonia from the body. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to have anti-inflammatory, antioxidant, and immune-modulating effects. It has also been shown to increase the production of nitric oxide, which has vasodilatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride in lab experiments is its stability and non-toxicity. It is also water-soluble, which makes it easy to work with. However, one limitation is that it is relatively expensive compared to other amino acid derivatives. Additionally, its effects can be complex and difficult to interpret, which may make it challenging to use in certain experimental designs.
Future Directions
There are several future directions for research on Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of liver disease and inflammation. Additionally, further research is needed to fully understand its effects on the immune system and to explore its potential as an immunomodulatory agent. Finally, there is a need for more research on the complex interactions between Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride and other compounds in the body, particularly in the context of the urea cycle.
Synthesis Methods
The synthesis of Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride is a multi-step process that involves the reaction of L-arginine with arginase enzyme to produce Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride. The Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride is then reacted with ethyl chloroformate to yield ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate. Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Scientific Research Applications
Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been widely used in scientific research due to its ability to modulate the activity of the urea cycle. It has been shown to increase the production of urea in the liver, which is important for the removal of ammonia from the body. Additionally, Ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride hydrochloride has been shown to have anti-inflammatory, antioxidant, and immune-modulating effects.
properties
IUPAC Name |
ethyl (2S,4R)-4-amino-6,6-dimethyloxane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c1-4-13-9(12)8-5-7(11)6-10(2,3)14-8;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRDGSJXFVEOBA-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC(O1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CC(O1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

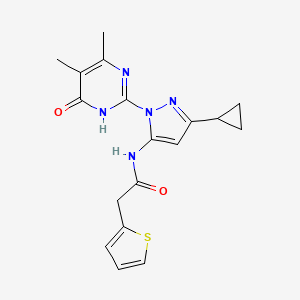
![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)
![1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2808888.png)
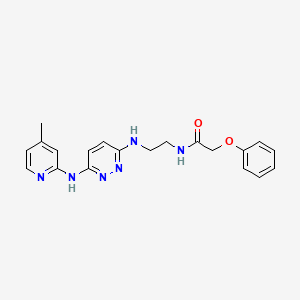

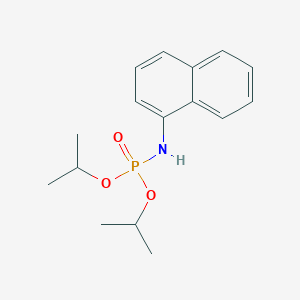


![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)
